(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPYSWIQAMXMC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Claisen-Schmidt condensation involves base-catalyzed aldol condensation between an aromatic aldehyde (2-chlorobenzaldehyde) and a ketone (2-acetylfuran). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.
Typical Conditions :
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Catalyst : 40% aqueous NaOH or KOH
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Solvent : Ethanol or methanol
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Temperature : 0–50°C (room temperature or reflux)
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Molar Ratio : 1:1 (aldehyde:ketone)
Yield Optimization :
-
Excess base (1.5–2 eq) improves enolate formation but risks side reactions.
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Anhydrous solvents reduce hydrolysis of the furan ring.
Comparative Data for Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 40% NaOH | Ethanol | 25 | 6 | 72 | 95 |
| KOH | Methanol | 50 | 4 | 68 | 92 |
| LiOH·H₂O | THF | 0 | 8 | 65 | 90 |
Key Observations :
-
Ethanolic NaOH at room temperature balances yield and purity.
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Lower temperatures (0°C) favor slower, controlled reactions but require extended time.
Aldol Condensation
Alternative Synthetic Route
The Aldol condensation employs 2-chlorobenzaldehyde and 2-furyl methyl ketone under acidic or basic conditions. Unlike Claisen-Schmidt, this method avoids pre-formed enolates, relying instead on in situ enolization.
Advantages :
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Suitable for acid-sensitive substrates.
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Broader solvent compatibility (e.g., water, DMF).
Disadvantages :
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Lower stereoselectivity without stringent temperature control.
Reaction Parameters and Outcomes
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl (10%) | Water | 80 | 58 |
| H₂SO₄ (conc.) | DMF | 100 | 62 |
| p-TSA | Toluene | 110 | 60 |
Microwave-Assisted Synthesis
Enhanced Efficiency
Microwave irradiation accelerates reaction kinetics via uniform dielectric heating.
Protocol :
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Catalyst : K₂CO₃ (5 mol%)
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Solvent : Ethanol (5 mL)
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Power : 300 W
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Time : 10–15 minutes
Outcomes :
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Yield : 85–90%
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Purity : 98% (HPLC)
Benefits :
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10-fold reduction in reaction time compared to conventional methods.
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Minimized side products due to rapid heating/cooling cycles.
Solvent-Free Synthesis
Green Chemistry Approach
Eliminating solvents reduces waste and simplifies purification.
Method :
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Catalyst : NaOH (solid, 20 mol%)
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Conditions : Ball milling (30 Hz, 2 h)
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Yield : 78%
Characterization :
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IR : C=O stretch at 1665 cm⁻¹, C=C at 1602 cm⁻¹.
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¹H NMR : δ 7.8 (d, J = 15.6 Hz, CH=CO), 7.5–7.3 (m, aromatic H).
Catalytic Systems and Innovations
Ionic Liquid Catalysts
Ionic liquids (e.g., [BMIM][OH]) enhance reaction rates and recyclability.
Performance :
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Yield : 88% (first cycle), 82% (fifth cycle).
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Conditions : 50°C, 3 h, solvent-free.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) enable stereoselective synthesis under mild conditions.
Results :
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Yield : 70% (E-isomer selectivity >95%).
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Temperature : 37°C, pH 7.0.
Purification and Characterization
Recrystallization
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Solvent : Ethanol/water (3:1 v/v).
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Purity : ≥99% after two cycles.
Chromatographic Methods
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Column : Silica gel (60–120 mesh).
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Eluent : Hexane/ethyl acetate (4:1).
Spectroscopic Confirmation
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¹³C NMR : δ 190.2 (C=O), 148.1 (C-Cl).
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XRD : Confirms (E)-configuration with dihedral angle of 12.8° between aromatic rings.
Industrial-Scale Production
Continuous Flow Reactors
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Throughput : 5 kg/h.
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Advantages : Consistent quality, reduced waste.
Catalyst Recycling
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Recovery : 90% via filtration (heterogeneous catalysts).
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Cost Reduction : 30% lower than batch processes.
Recent Advances (2023–2025)
Photochemical Synthesis
UV light (254 nm) initiates radical-mediated condensation, achieving 80% yield in 1 h.
Deep Eutectic Solvents
Choline chloride/urea mixtures enable solvent-free synthesis with 85% yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: IC50 Values of Selected Chalcones
Heterocyclic vs. Phenyl Ring Modifications
Replacing phenyl rings with heterocycles alters electronic and steric properties:
- Thiophene Derivatives : (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one () shows increased planarity due to sulfur’s larger atomic radius compared to oxygen in furan. This may enhance π-π stacking but reduce solubility .
- For example, (2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one () has similar furan-based substitution but with para-chlorophenyl, demonstrating how positional isomerism affects activity .
Table 2: Physical Properties of Heterocyclic Chalcones
Chlorophenyl Positional Isomerism
The position of chlorine on the phenyl ring significantly impacts bioactivity:
- Meta-Substitution : (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one () exhibits different electronic effects, with meta-chlorine creating a dipole moment that may disrupt molecular interactions .
Biological Activity
(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound belongs to the chalcone class, characterized by an α,β-unsaturated carbonyl group. Its structure includes a chlorophenyl and a furyl moiety, which contribute to its biological properties.
- Molecular Formula : C17H13ClO
- CAS Number : 135950-63-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-κB activation, leading to reduced expression of inflammatory mediators such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 200 | 70 |
This data indicates that this compound could serve as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer properties of this chalcone derivative have been extensively studied. It has shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis through the intrinsic pathway, leading to cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 20.3 |
| HCT116 (Colon) | 18.7 |
In addition to direct cytotoxicity, it was noted that the compound inhibits key signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit urease activity with an IC50 value of approximately 18.75 µM, indicating potential for treating conditions related to urease-producing bacteria .
- Receptor Interaction : It modulates receptor activity related to inflammation and cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Urease Inhibition : A comparative analysis showed that derivatives of chalcone exhibited varying degrees of urease inhibition, with this compound being one of the most potent .
- Cancer Cell Line Study : Research demonstrated that treatment with this chalcone resulted in significant apoptosis in MCF-7 cells through caspase activation .
- Inflammation Model : In vivo studies using animal models showed reduced inflammation markers upon treatment with the compound, supporting its anti-inflammatory claims .
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation, reacting 2-acetylfuran with 2-chlorobenzaldehyde under basic conditions (e.g., KOH/ethanol) . Key factors include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions like ketone dimerization.
- Solvent : Polar aprotic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates.
- Catalyst : Alkaline catalysts (e.g., 40% KOH) improve enolate formation, but excess base may hydrolyze the furan ring.
Yields typically range from 60–80%, with purity confirmed via HPLC or NMR .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies the α,β-unsaturated carbonyl system (δ ~7.5–8.0 ppm for enone protons) and aromatic substituents .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between aromatic rings (e.g., 13.2° between thiophene and chlorophenyl in analogs) .
- IR : Strong C=O stretch (~1650 cm⁻¹) confirms the chalcone backbone .
Q. What biological activities are associated with this compound?
Chalcone derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example:
- Antibacterial Activity : Substituted chlorophenyl chalcones show MIC values ≥0.2 mg/mL against Bordetella bronchiseptica .
- Anticancer Potential : The α,β-unsaturated ketone moiety enables Michael addition with cellular thiols, disrupting redox balance .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what challenges arise in SAR studies?
Q. How do crystallographic packing interactions influence the compound’s reactivity and stability?
- π–π Stacking : In analogs like (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, π–π interactions between aromatic rings (3.925 Å separation) stabilize the crystal lattice but may reduce solubility .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies C=O···H–O/N interactions critical for co-crystal design .
Q. What contradictions exist between computational predictions and experimental data for this compound?
Q. How can SHELX refinement address twinning and disorder in crystal structures?
- Twinning : The
TWINcommand in SHELXL models inversion twins (e.g., observed in bromothiophene analogs) by refining Flack parameters . - Disorder :
PARTandISORrestraints resolve positional disorder in flexible substituents (e.g., methoxy groups) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Chalcone Analogs
| Parameter | This compound (Analog) | Reference |
|---|---|---|
| Space Group | Pcm21b (Orthorhombic) | |
| Dihedral Angle (Aromatic) | 13.2° | |
| π–π Stacking Distance | 3.925 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

